molecular formula C27H34N2O5 B586775 Quinapril Ethyl Ester CAS No. 103733-36-4

Quinapril Ethyl Ester

Cat. No.: B586775
CAS No.: 103733-36-4
M. Wt: 466.578
InChI Key: DRKDCOUMTGAAKG-IGKWTDBASA-N
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Description

Quinapril Ethyl Ester is a prodrug of Quinaprilat, a potent angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. This compound is rapidly hydrolyzed in the body to produce Quinaprilat, which exerts the therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinapril Ethyl Ester involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction is typically carried out in an aprotic solvent such as methylene chloride, in the presence of catalytic amounts of an acid like acetic acid or trifluoroacetic acid . The product, Quinapril tert-butyl ester, is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistent quality and efficiency .

Mechanism of Action

Quinapril Ethyl Ester is hydrolyzed in the body to produce Quinaprilat, which inhibits angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Properties

IUPAC Name

ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDCOUMTGAAKG-IGKWTDBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858356
Record name Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-36-4
Record name Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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